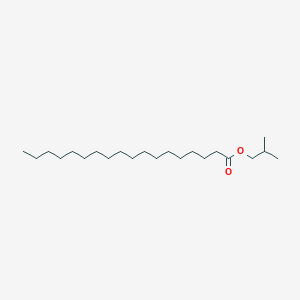

Isobutyl stearate

Description

Significance of Long-Chain Fatty Acid Esters in Contemporary Chemical Research

Long-chain fatty acid esters (LCFAEs) are a class of organic compounds of considerable importance across various scientific disciplines. Their significance stems from their diverse chemical structures, which impart a broad spectrum of physical and chemical properties. In contemporary chemical research, LCFAEs are recognized for their roles as:

Intermediates and Building Blocks: They serve as crucial intermediates in the synthesis of more complex molecules, including emulsifiers, stabilizers, and flavor essences. fishersci.ca The field of oleochemistry, which focuses on sustainable chemical production from fatty acid derivatives, heavily relies on the transformations of these esters, offering a pathway to reduce dependence on fossil resources. metabolomicsworkbench.org

Functional Materials: LCFAEs are widely utilized as raw materials for lubricants, plasticizers, and non-ionic surfactants. Their lubricating properties are particularly valuable in industrial applications, such as metalworking fluids. epa.govnih.gov

Bio-based Alternatives: With increasing emphasis on sustainability, research is exploring LCFAEs as eco-friendly alternatives to petroleum-based compounds due to their biodegradable nature. nih.gov This includes their potential as bio-lubricants and bio-based plasticizers.

Components in Biological Systems: Beyond industrial applications, LCFAEs are naturally occurring compounds found in various biological matrices, including certain food products where they contribute to flavor and quality. fishersci.ca Some long-chain fatty acids and their esters are also under investigation for their biological activities, such as their potential anti-virulence effects against pathogenic bacteria and their influence on gut health.

Academic Relevance of Isobutyl Stearate (B1226849) as a Model Ester

Isobutyl stearate serves as a valuable model ester in academic research due to its representative long-chain fatty acid ester structure and well-defined properties. Its academic relevance is underscored by several factors:

Representative Structure: As an ester of stearic acid (an 18-carbon saturated fatty acid) and isobutyl alcohol, it possesses a long, saturated hydrocarbon chain. This makes it an ideal candidate for studying the fundamental chemical and physical behaviors characteristic of long-chain saturated esters, including their crystallinity, solubility, and interfacial properties.

Property Characterization: The physical properties of this compound have been extensively characterized, providing a robust dataset for comparative studies. These properties, such as its melting point, boiling point, density, and refractive index, are critical for understanding the structure-property relationships within the ester family. flybase.orgfishersci.comnih.gov

| Property | Value | Reference |

| Molecular Weight | 340.6 g/mol | epa.govflybase.orgfishersci.com |

| Melting Point | 20 °C / 28.9 °C | flybase.orgfishersci.comnih.gov |

| Boiling Point | 200 °C (at 760 mm Hg) / 381.5 °C | fishersci.comnih.gov |

| Density | 0.85 g/cm³ (at 20 °C) / 0.8498 g/cm³ (at 20 °C) | fishersci.com |

| Refractive Index | 1.44100 (at 25 °C) | nih.gov |

| Physical Description | Oily liquid or waxy solid | epa.govnih.govflybase.org |

Versatile Application Profile: Its established utility across diverse industries, including personal care, metalworking, and polymer processing, allows researchers to investigate its behavior in various matrices. For instance, its role as an emollient in cosmetics or a lubricant in metalworking provides practical contexts for fundamental studies on its interactions with other materials. epa.govnih.gov

Synthesis Methodologies: Research into the synthesis of this compound, particularly through enzymatic pathways, highlights its use in developing greener and more efficient chemical processes. This academic focus on its synthesis contributes to the broader understanding of esterification reactions.

Overview of Research Trajectories for this compound

Research concerning this compound spans several key trajectories, reflecting its multifaceted utility and the ongoing scientific interest in long-chain fatty acid esters. These trajectories encompass its synthesis, detailed characterization of its physical and chemical properties, and specific application-driven investigations.

Synthesis Methodologies: A significant research trajectory involves optimizing and developing new methods for the synthesis of this compound. Traditional methods often employ acid-catalyzed esterification, utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid. Recent academic efforts have focused on enzymatic synthesis, particularly using lipases, which offer advantages such as milder reaction conditions, reduced energy consumption, and higher product purity. Studies in this area aim to enhance reaction yields, reduce reaction times, and improve the sustainability of the production process. For example, research has demonstrated high yields (over 95%) of alkyl stearates, including butyl stearate, using phosphotungstic acid as a catalyst in solvent-free conditions.

Physical and Chemical Property Characterization: Detailed investigation into the intrinsic properties of this compound forms another crucial research area. This includes precise measurements of its physical state (oily liquid or waxy solid), molecular weight, density, melting and boiling points, and refractive index. epa.govnih.govflybase.orgfishersci.comnih.gov Research also explores its stability under various conditions, noting its chemical stability under normal temperatures and pressures. Understanding these fundamental properties is essential for predicting its behavior in different formulations and applications.

Application-Specific Research Findings:

Lubricants: Extensive research highlights this compound's excellent lubricating properties, making it a preferred choice in the formulation of metalworking fluids and automotive lubricants. epa.govnih.gov Studies demonstrate its ability to enhance the lubricity of various metals, including copper, steel, and aluminum, thereby reducing friction and wear and extending the lifespan of tools and machinery. epa.govnih.gov

Personal Care and Cosmetics: In the cosmetics and personal care sector, research focuses on its role as an emollient and skin conditioning agent. epa.govnih.gov Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film on the skin, providing a soft and smooth appearance. epa.gov It is frequently incorporated into formulations for eye makeup, skin makeup, lipsticks, lotions, and creams. epa.gov

Plasticizers: Investigations explore this compound's potential as a bio-based plasticizer for polymers. Studies assess its impact on the mechanical and thermal properties of polymer films, such as PVC, evaluating its efficiency in improving elasticity and thermal stability. nih.gov

Other Industrial Applications: Research also extends to its use in a range of other industrial applications, including coatings, adhesives, inks, dyes for textiles, and as an additive in cable materials and artificial leather. nih.gov Its versatility as a solvent and plasticizer in the rubber industry is also noted.

These research trajectories collectively contribute to a comprehensive understanding of this compound, facilitating its optimized use in existing applications and the exploration of novel functionalities.

Structure

2D Structure

Properties

IUPAC Name |

2-methylpropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFWYUFLWUWSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027285 | |

| Record name | Isobutyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Waxy solid; mp = 20 deg C; [Hawley] mp = 28.9 deg C; [HSDB] Off-white liquid; [MSDSonline] | |

| Record name | Octadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °C @ 15 mm Hg | |

| Record name | ISOBUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in ether | |

| Record name | ISOBUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8498 @ 20 °C | |

| Record name | ISOBUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000279 [mmHg] | |

| Record name | Isobutyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WAX, Paraffin-like, crystal substance @ low temp, Waxy, crystalline solid | |

CAS No. |

646-13-9 | |

| Record name | Isobutyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8DPR6HNX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

28.9 °C | |

| Record name | ISOBUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Kinetics

Catalytic Esterification Routes

Enzymatic Esterification and Biocatalysis

Optimization of Biocatalytic Reaction Parameters

Biocatalysis, particularly using lipases, offers a greener alternative for ester synthesis due to its specificity and mild reaction conditions rsc.orgnih.gov. Optimization of biocatalytic reaction parameters is critical for achieving high yields and efficient processes, especially in solvent-free systems. Key parameters include enzyme loading, molar ratio of reactants, temperature, and agitation speed rsc.orgtandfonline.comresearchgate.net.

Research on the biocatalytic synthesis of related esters, such as isopropyl stearate (B1226849), provides valuable insights into the optimization process. For instance, a maximum conversion of 93.89% for isopropyl stearate was achieved under optimized conditions: 3% (w/w) enzyme loading, 70°C temperature, and a 1:2 acid to alcohol molar ratio with 200 rpm agitation tandfonline.com. The activation energy for this esterification reaction was calculated to be 10.59 kJ/mol tandfonline.com.

The molar ratio of reagents is paramount in solvent-free systems, as it influences the reaction medium's polarity, mutual solubility, and water activity, directly affecting the immobilized lipase's performance rsc.orgresearchgate.net. Biocatalyst loading also plays a significant role; higher loadings can sometimes mitigate enzyme inhibition caused by excess reagents rsc.org. A mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to optimize molar ratios and biocatalyst loadings in solvent-free enzymatic esterifications, indicating that high conversions (above 80%) are often associated with intermediate positive SER values (0 to 65) mdpi.comcsic.es.

Table 1: Optimized Biocatalytic Parameters for Isopropyl Stearate Synthesis

| Parameter | Optimal Value | Unit | Source |

| Enzyme Loading | 3 | % (w/w) | tandfonline.com |

| Temperature | 70 | °C | tandfonline.com |

| Acid:Alcohol Ratio | 1:2 | Molar | tandfonline.com |

| Agitation Speed | 200 | rpm | tandfonline.com |

| Activation Energy | 10.59 | kJ/mol | tandfonline.com |

| Maximum Conversion | 93.89 | % | tandfonline.com |

Transesterification Processes

Transesterification is a widely employed method for ester synthesis, involving the reaction of an ester with an alcohol (alcoholysis) or another ester (transesterification) to form a new ester and alcohol.

Alkyl alcoholysis of glycerides is a common method for producing fatty acid alkyl esters, particularly in the context of biodiesel production, where triglycerides react with an alcohol to form fatty acid alkyl esters and glycerol (B35011) jelsciences.commst.edu. While direct specific data for isobutyl stearate synthesis via alcoholysis of glycerides is less prevalent in the provided search results, the general principle applies. For instance, butyl stearate can be prepared by the alcoholysis of glycerol stearate (stearin), indicating that a similar approach could be used for this compound using isobutanol and a stearic acid glyceride atamanchemicals.com. This process typically involves the reaction of a fatty acid glyceride with an alcohol (e.g., isobutanol nih.govfishersci.atflybase.orgfishersci.com) in the presence of a catalyst, which can be an acid, base, or enzyme jelsciences.com.

Supercritical alcohol transesterification is an advanced method that utilizes alcohols in their supercritical state to facilitate ester synthesis. This method offers advantages such as enhanced mass transfer and a homogeneous reaction medium, often operating without traditional acid/base catalysts, which simplifies product recovery mst.edumdpi.com.

This compound has been successfully produced through the supercritical transesterification of beef tallow (B1178427) using iso-butanol mdpi.comresearchgate.net. Studies have investigated the effect of temperature on the yield of fatty acid alkyl esters (FABEs) from beef tallow using iso-butanol at supercritical conditions. High yields were reported, with maximum yields for fatty acid butyl esters achieved at 375 °C researchgate.net. Specifically, yields of 93.06% at 350 °C and 96.65% at 365 °C were reported for fatty acid isobutyl esters (FABEs) when using iso-butanol with a constant molar ratio of 45:1 alcohol to tallow mdpi.com. The major esters identified included this compound, isobutyl oleate, isobutyl palmitate, isobutyl margarate, and isobutyl myristate mdpi.com.

Table 2: this compound Yields via Supercritical Iso-butanol Transesterification

| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Tallow) | Yield (%) | Source |

| Iso-butanol | 350 | 45:1 | 93.06 | mdpi.com |

| Iso-butanol | 365 | 45:1 | 96.65 | mdpi.com |

Alkyl Alcoholysis of Glycerides

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound increasingly incorporates green chemistry principles to minimize environmental impact and enhance process sustainability.

Solvent-free systems (SFS) are a cornerstone of green chemistry in ester synthesis, offering significant environmental and economic benefits. By eliminating organic solvents, these systems increase volumetric productivity, simplify downstream processing, and reduce hazardous waste generation rsc.orgresearchgate.netmdpi.comcsic.esmdpi.com.

In biocatalytic esterifications, solvent-free conditions are particularly advantageous. The reaction medium is composed solely of the reactants, and the molar ratio of these reactants critically defines the behavior of the medium in terms of polarity, mutual solubility, and water activity, all of which impact the immobilized lipase's activity rsc.orgresearchgate.net. High conversions (e.g., over 92% for butyl esters) have been achieved in solvent-free systems without the need for water removal, indicating the robustness of these approaches under suitable conditions csic.es. The adoption of solvent-free systems is seen as a key factor in achieving the large-scale feasibility of biocatalytic ester syntheses, aligning with green chemistry principles mdpi.com. Furthermore, chemical synthesis of alkyl stearates can also be performed in solvent-free conditions, achieving excellent isolated yields (>95%) within 4 hours at 110 °C using heteropolyacid catalysts aip.org.

Energy efficiency and process intensification are crucial for developing sustainable and cost-effective synthetic routes for this compound. Process intensification aims to significantly improve performance and efficiency, leading to smaller, safer, cleaner, cheaper, and more energy-efficient plants dokumen.pubrsc.org.

The application of process intensification tools, such as ultrasound and microwave irradiation, can significantly enhance reaction efficiency. These techniques lead to higher product recovery, reduced by-product formation, and decreased energy consumption researchgate.net. Microwave-assisted reactions, for instance, promote efficient internal heating through direct energy coupling with the reaction mixture, resulting in shorter reaction times and good yields researchgate.net.

Solvent-Free Reaction Systems

Kinetic and Mechanistic Studies of Esterification

The formation of esters, including this compound, is a well-studied process, with numerous investigations into the factors that influence reaction rates and the underlying chemical mechanisms.

Esterification reactions are reversible and can exhibit pseudo-first-order or second-order kinetics, depending on the concentrations of the reactants ijarsct.co.in. Key factors influencing the reaction rate include the type and concentration of the catalyst, temperature, and the concentrations of the reactants ijarsct.co.in.

For the esterification of stearic acid with lower monohydroxylic alcohols, such as 1-butanol (B46404) and 2-methyl-1-propanol (B41256) (isobutanol), an increase in the concentration of the sulfuric acid (H₂SO₄) catalyst has been shown to enhance the reaction kinetics during the initial stages ache.org.rs. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, primarily due to steric factors ache.org.rsresearchgate.net. As isobutanol is a primary alcohol, it is expected to react relatively efficiently in esterification processes.

Kinetic studies on the enzymatic synthesis of isopropyl stearate, a structurally similar ester, have reported an activation energy of 10.59 kJ/mol tandfonline.comtaylorandfrancis.com. For acid-catalyzed esterification of palmitic acid (a fatty acid similar to stearic acid) with isobutanol, a theoretical rate equation has been developed that aligns with experimental observations scribd.com. In the context of stearic acid esterification with ethanol (B145695) catalyzed by acid-activated clay, the reaction was found to be first-order with respect to acid concentration, with an activation energy of 21 kJ/mol nih.gov. This suggests that the reaction process might be controlled by a diffusional step nih.gov.

Various kinetic models have been applied to describe esterification processes. For enzymatic synthesis, a Random Bi-Bi kinetic model with dead-end inhibition has been proposed for isopropyl stearate formation tandfonline.com. For chemical catalysis, pseudo-homogeneous second-order models have been found to satisfactorily describe esterification kinetics undip.ac.id.

Table 1: Kinetic Parameters and Conditions for Stearic Acid Esterification with Selected Alcohols

| Alcohol Type | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order (with respect to acid) | Conversion (%) | Notes | Source |

| Isopropyl Alcohol | Enzyme (Lipase) | 70 | 10.59 | Random Bi-Bi model | 93.89 (max) | Solvent-free system | tandfonline.comtaylorandfrancis.com |

| Ethanol | Acid Activated Clay | 150 | 21 | First-order | 93 (after 3h) | Semi-continuous reactor | nih.govmdpi.com |

| 1-Butanol | H₂SO₄ | 65 | Not specified | Not specified | 99 (max) | Acid/alcohol/catalyst 1/15/0.75 molar ratio | ache.org.rsresearchgate.net |

| Fatty Acids (general) | CaO (eggshell ash) | 60-80 | 3.544 | Pseudo-homogeneous second-order | 84.4-85.4 | Esterification of glycerol with FFA | undip.ac.id |

Esterification, specifically the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to yield an ester and water ijarsct.co.in. The general mechanism for acid-catalyzed esterification proceeds through several steps:

Protonation of the Carboxylic Acid : The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon europa.eu.

Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid europa.eu.

Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate europa.eu.

Proton Transfer and Water Elimination : A series of proton transfers occurs within the intermediate, followed by the elimination of a water molecule europa.eu.

Deprotonation : Finally, the protonated ester product loses a proton to regenerate the acid catalyst and form the neutral ester europa.eu.

Various types of catalysts can facilitate this reaction, including Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), Lewis acids, solid acid catalysts (e.g., zeolites, metal-organic frameworks), and enzymes, particularly lipases ijarsct.co.inmdpi.comresearchgate.net. The choice of catalyst can significantly influence reaction conditions and product selectivity.

Esterification is a reversible reaction, meaning that the ester can hydrolyze back into the carboxylic acid and alcohol under certain conditions ijarsct.co.inmdpi.comunsoed.ac.idscispace.comchemguide.co.uksciencemadness.org. To achieve high yields of the ester product, the reaction equilibrium must be shifted towards ester formation. Common strategies to accomplish this include:

Removal of Water : Since water is a byproduct of esterification, its continuous removal from the reaction mixture drives the equilibrium towards the products, in accordance with Le Chatelier's principle chemguide.co.ukgoogle.com. Techniques such as azeotropic distillation (e.g., using a Dean-Stark apparatus) are often employed for this purpose unsoed.ac.id.

Excess Reactant : Using an excess of one of the reactants, typically the alcohol due to its lower cost or easier separation, can also shift the equilibrium towards ester formation chemguide.co.ukgoogle.com.

The equilibrium constant (K*) for an esterification reaction can be influenced by several factors, including the proportions of reactants, temperature, and the presence of salts sciencemadness.org. While the thermodynamic behavior of the Fischer esterification is generally considered nearly thermoneutral, with an average enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol, the kinetic aspects are often more critical for achieving desired conversion rates ucr.ac.cr. This indicates that while temperature has a minor effect on the equilibrium constant, it significantly impacts the reaction rate by influencing the activation energy.

Table 2: General Factors Influencing Esterification Equilibrium

| Factor | Effect on Equilibrium Constant (K) | Effect on Ester Yield | Notes | Source |

| Reactant Proportions | Can be affected | Increased with excess reactant (e.g., alcohol) | Shifts equilibrium via Le Chatelier's principle | sciencemadness.org |

| Temperature | Minor effect (nearly thermoneutral) | Higher temperatures generally favor reaction rate, indirectly leading to higher yields in kinetically controlled reactions | Influences reaction rate more than equilibrium position | sciencemadness.orgucr.ac.cr |

| Water Removal | Not directly on K, but on reaction progress | Significantly increased | Drives reversible reaction to completion | unsoed.ac.idchemguide.co.ukgoogle.com |

| Presence of Salts | Can affect | Varies, depending on salt type and concentration | Specific effects require detailed study | sciencemadness.org |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating isobutyl stearate (B1226849) from complex mixtures, enabling its subsequent identification and quantification. Gas chromatography (GC) is the most suitable chromatographic technique due to the volatility of the compound.

GC provides the necessary resolving power to separate isobutyl stearate from other structurally similar fatty acid esters and matrix components. The choice of detector coupled to the GC system determines whether the analysis is quantitative or qualitative.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty acid esters like this compound. science.govscielo.br The FID detector offers high sensitivity and a wide linear range, making it ideal for determining the concentration of the analyte. bibliotekanauki.pl In a typical GC-FID setup, a sample containing this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity phase like a 5% diphenyl-95% dimethyl-polysiloxane (e.g., HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. unipi.it

For accurate quantification, an internal standard, such as a fatty acid ester with a different chain length that is not present in the sample (e.g., methyl nonadecanoate), is often added. scielo.br By comparing the peak area of this compound to that of the known concentration of the internal standard, its exact amount can be calculated. The method is validated for parameters like linearity, precision, and accuracy to ensure reliable results. jppres.com

Table 1: Illustrative GC-FID Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Injector | Split/Splitless, 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 80°C, ramp at 20 °C/min to 280°C, hold for 10 min unipi.it |

| Detector | Flame Ionization Detector (FID), 280 °C |

| Injection Volume | 1-2 µL |

| Quantification | Internal Standard Method |

For unambiguous identification and structural elucidation, gas chromatography is coupled with a mass spectrometer (GC-MS). This hyphenated technique combines the separation power of GC with the detection and identification capability of MS. questjournals.org As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries like those from NIST (National Institute of Standards and Technology). nih.govacs.org

Gas Chromatography (GC) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Elucidation

Derivatization Strategies for GC-MS (e.g., Isobutyl Ester Trimethylsilyl (B98337) Ether Derivatives)

While this compound itself is sufficiently volatile for GC-MS analysis, other related compounds, such as bile acids or free fatty acids, are not. These compounds contain polar functional groups (-COOH, -OH) that must be derivatized to increase their volatility and thermal stability. nih.govtcichemicals.com A common strategy involves a two-step derivatization. First, the carboxylic acid group is converted to an isobutyl ester. Second, any hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). unipi.itnih.govresearchgate.net This results in derivatives such as isobutyl ester trimethylsilyl ethers (IBTMS), which are readily analyzable by GC-MS. nih.gov This approach allows for the simultaneous analysis of compounds like bile acids alongside naturally volatile compounds like this compound in a single chromatographic run. The derivatization dramatically increases the retention time of the polar compounds, allowing for their separation from neutral sterols and other esters. nih.gov

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. unipi.it The fragmentation pattern of this compound provides critical structural information.

The molecular ion (M⁺•) peak for this compound (C₂₂H₄₄O₂, molecular weight 340.6 g/mol ) may be observed at m/z 340, but it is often weak or absent due to extensive fragmentation. acs.org The most characteristic fragments arise from specific cleavage pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the isobutyl group.

McLafferty Rearrangement: A hallmark of esters, this involves the transfer of a γ-hydrogen atom from the long alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Alkyl Chain Fragmentation: The long stearate chain produces a characteristic series of hydrocarbon fragments separated by 14 mass units (-CH₂-). libretexts.org

Isobutyl Group Fragmentation: The isobutyl group gives rise to a prominent peak at m/z 57 , corresponding to the stable tertiary butyl cation ([C₄H₉]⁺), which is often the base peak (the most intense peak in the spectrum). nih.gov Another significant peak is seen at m/z 56 due to the loss of a hydrogen atom from this fragment ([C₄H₈]⁺•). nih.gov

Table 2: Characteristic Electron Ionization (EI) Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Ion Structure/Fragment | Significance |

|---|---|---|

| 340 | [C₂₂H₄₄O₂]⁺• | Molecular Ion (M⁺•) |

| 284 | [M - C₄H₈]⁺• | Loss of isobutylene (B52900) via McLafferty rearrangement |

| 267 | [CH₃(CH₂)₁₆CO]⁺ | Acylium ion |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 56 | [C₄H₈]⁺• | Loss of H• from isobutyl cation |

| 41, 69, 83... | [CₙH₂ₙ₋₁]⁺ | Alkyl chain fragments |

Chemical Ionization (CI) for Molecular Ion Confirmation

Because the molecular ion peak in EI can be very weak, a softer ionization technique like Chemical Ionization (CI) is often employed for its confirmation. uni-saarland.dewikipedia.org In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source at a much higher pressure than the analyte. nih.govwikipedia.org The reagent gas is ionized by the electron beam, and these primary ions then react with neutral analyte molecules in the gas phase through proton transfer or adduct formation.

This process imparts significantly less energy to the analyte molecule compared to EI, resulting in minimal fragmentation. wikipedia.org The primary ion observed is typically the protonated molecular ion, [M+H]⁺, or an adduct ion (e.g., [M+NH₄]⁺ with ammonia). For this compound (MW 340.6), CI would produce an intense ion at m/z 341 ([M+H]⁺). ucl.ac.uk The presence of this strong, high-mass ion provides clear and unambiguous confirmation of the compound's molecular weight, complementing the structural data obtained from the EI fragmentation pattern. nih.gov

Other Chromatographic Modalities

Beyond HPLC, other chromatographic techniques provide alternative or complementary approaches for the analysis of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, purity assessment, and monitoring reaction progress. umich.edu For a non-polar compound like this compound, a normal-phase TLC system is typically used, with a polar adsorbent like silica (B1680970) gel as the stationary phase and a non-polar mobile phase. umich.edu

The separation on the TLC plate occurs as the mobile phase moves up the plate via capillary action, carrying the sample components at different rates depending on their affinity for the stationary phase. umich.edu Visualization of the separated spots for a non-UV active compound like this compound can be achieved using destructive methods, such as spraying with sulfuric acid and heating, which chars any organic compound into a visible dark spot. umich.edu Alternatively, semi-destructive visualization with iodine vapor can be used. umich.edu Argentation TLC, where the silica gel plate is impregnated with silver nitrate, is a specialized technique used to separate fatty acid esters based on their degree of unsaturation. researchgate.net

Table 2: Typical TLC System for Lipid Analysis

| Component | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 | researchgate.net |

| Mobile Phase | Toluene/Hexane mixtures | researchgate.net |

| Visualization | Sulfuric acid charring, Iodine vapor | umich.edu |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijarsct.co.in This technique is particularly well-suited for the analysis of lipids and other thermally labile or high-molecular-weight compounds that are difficult to analyze by GC. ijarsct.co.innih.gov SFC offers faster separations than HPLC due to the low viscosity and high diffusivity of the supercritical mobile phase. ijarsct.co.in

The analysis of methyl stearate, a close analog of this compound, has been demonstrated using SFC. SFC can be coupled with various detectors, including UV and mass spectrometry (MS). nih.govuva.es For this compound, a packed column SFC system, similar to those used in HPLC, would be appropriate. nih.gov The mobile phase would consist of supercritical CO2, often with a polar organic modifier like methanol (B129727) to adjust the eluting strength. nih.gov SFC has proven effective in separating complex mixtures of triacylglycerols from vegetable oils using C18 columns, indicating its high potential for resolving this compound from similar esters in complex formulations. nih.gov

Thin Layer Chromatography (TLC)

Mass Spectrometry (MS) beyond GC-MS Coupling

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like this compound, more advanced MS techniques provide deeper insights into its molecular structure and composition. nih.gov

Soft Ionization Techniques (e.g., MALDI, ESI) for Intact Molecular Analysis

Soft ionization techniques are crucial for analyzing molecules without causing significant fragmentation, thereby allowing for the accurate determination of the intact molecular weight. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such prevalent methods. acs.org

ESI is particularly suited for compounds that can be dissolved in a liquid matrix. In ESI-MS analysis, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. acs.org Given the molecular formula of this compound, C₂₂H₄₄O₂, and its molecular weight of approximately 340.58 g/mol , the expected m/z values for these ions can be calculated. atamanchemicals.comcas.org Studies on similar fatty acid methyl esters using ESI have shown that the [M+Na]⁺ ion can exhibit a significantly higher signal intensity. acs.org

MALDI-MS is a technique often employed for the analysis of non-volatile and large molecules, including polymers and their additives. researchgate.net In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, promoting gentle ionization of the analyte. While less common for a relatively small molecule like this compound itself, MALDI can be instrumental in identifying it within more complex mixtures, such as polymer formulations where it might be present as an additive. mpg.de

| Ion Species | Description | Calculated m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~340.6 |

| [M+H]⁺ | Protonated Molecule | ~341.6 |

| [M+Na]⁺ | Sodium Adduct | ~363.6 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. wikipedia.org This process provides definitive structural information. For this compound, MS/MS analysis would involve isolating the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

The fragmentation pattern would be expected to yield characteristic ions that confirm the identity of both the fatty acid and the alcohol components of the ester. researchgate.net Key fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of a stearoyl acylium ion and the neutral loss of isobutanol, or the loss of isobutene to form a protonated stearic acid ion. Analysis of similar glycidyl (B131873) fatty acid esters by LC-MS/MS uses multiple reaction monitoring (MRM) of two ion transitions for each analyte to ensure specificity and accurate quantification. nih.gov This approach is highly effective for confirming the structure of esters in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of an ion's elemental formula from its exact mass. usp.br

For this compound (C₂₂H₄₄O₂), the calculated monoisotopic mass is 340.334130642 Da. nih.gov An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, can measure the mass of the molecular ion with a mass accuracy typically in the low parts-per-million (ppm) range. acs.org This capability enables the unambiguous confirmation of the elemental composition C₂₂H₄₄O₂, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This is a powerful tool for identifying unknown compounds and verifying the identity of synthesized materials. mdpi.com

Mass Spectrometry in Polymer Characterization

This compound is utilized in various industrial applications, including as a lubricant and plasticizer in polymer manufacturing. atamanchemicals.comacs.org Mass spectrometry is a key technique for the characterization of polymer additives. shimadzu.com Analytical methods such as pyrolysis-GC/MS or liquid chromatography coupled with mass spectrometry (LC-MS) can be used to extract and identify additives like this compound from a polymer matrix. google.com These techniques are vital for quality control, ensuring the correct additives are present at the desired concentrations, and for identifying non-intentionally added substances (NIAS) that may have arisen from degradation or impurities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of a chemical compound by providing information about the local electronic environments of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environments of its hydrogen atoms (protons). hw.ac.uk The spectrum displays signals corresponding to each unique proton environment, and the signal's location (chemical shift), intensity (integration), and splitting pattern (multiplicity) reveal how the atoms are connected. hw.ac.uk

For this compound, the ¹H NMR spectrum can be predicted by analyzing its distinct proton environments, drawing on data from similar structures like n-butyl stearate and stearic acid. aip.orgaocs.org The long stearate chain produces characteristic signals for the terminal methyl group, the extensive methylene (B1212753) chain, and the alpha-methylene group adjacent to the carbonyl. The isobutyl group has three unique proton environments: the two terminal methyl groups, the methine (CH) proton, and the methylene (CH₂) group attached to the ester oxygen.

| Structural Unit (Proton Assignment) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Stearate CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |

| Stearate (CH₂)ₙ | ~1.2-1.4 | Multiplet (m) | ~28H |

| Stearate α-CH₂ (next to C=O) | ~2.3 | Triplet (t) | 2H |

| Isobutyl -O-CH₂- | ~3.8-3.9 | Doublet (d) | 2H |

| Isobutyl -CH- | ~1.9 | Multiplet (m) | 1H |

| Isobutyl -C(CH₃)₂ | ~0.92 | Doublet (d) | 6H |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. aip.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom, confirming the presence of the 22 carbon atoms in its structure. The spectrum is characterized by a signal in the downfield region (around 173 ppm) corresponding to the carbonyl carbon of the ester group. The carbons of the isobutyl group and the long stearate chain appear in the upfield region.

The chemical shifts are influenced by the local electronic environment of each carbon atom. The carbon atom attached to the ester oxygen (C1' of the isobutyl group) is deshielded and appears around 70 ppm. The methine carbon (C2') and the terminal methyl carbons (C3') of the isobutyl group have characteristic shifts as well. The long methylene chain of the stearate moiety produces a dense cluster of signals between approximately 22 and 34 ppm, with the terminal methyl carbon appearing at the most upfield position (around 14 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~173.2 |

| -O-C H₂- (Isobutyl) | ~70.5 |

| -(CH₂)₁₄-C H₂-C=O | ~34.1 |

| -C H(CH₃)₂ (Isobutyl) | ~27.8 |

| -CH( C H₃)₂ (Isobutyl) | ~19.1 |

| C H₃- (Stearate) | ~14.1 |

| Methylene Chain (-CH₂-) | ~22.7 - 31.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹³C NMR reveals the carbon skeleton, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure by showing how atoms are connected.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton on the methine carbon of the isobutyl group and the protons of the two adjacent methyl groups, confirming the isopropyl substructure. It would also show correlations between adjacent methylene protons along the stearate chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduscience.govhmdb.ca An HSQC spectrum of this compound would show a cross-peak connecting each proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons, such as the -O-CH₂- group and the carbons along the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. emerypharma.comblogspot.com Key HMBC correlations for this compound would include:

A correlation from the protons of the -O-CH₂- group of the isobutyl moiety to the carbonyl carbon (C=O) of the stearate chain, confirming the ester linkage.

Correlations from the protons on the carbon adjacent to the carbonyl group (α-carbon) to the carbonyl carbon itself.

Correlations from the methyl protons of the isobutyl group to the methine carbon and the -O-CH₂- carbon.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of the molecular structure of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its identity as a long-chain fatty acid ester. spectrabase.comnih.gov

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Another key set of bands relates to the C-O stretching vibrations of the ester linkage. The spectrum is also dominated by strong bands resulting from the C-H stretching and bending vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the stearate and isobutyl moieties. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | Stretching | C=O (Ester) |

| ~2925, ~2855 | Stretching | C-H (Aliphatic CH₂, CH₃) |

| ~1465 | Bending | C-H (CH₂ Scissoring) |

| ~1170 | Stretching | C-O (Ester) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. contractpharma.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent signals for non-polar bonds, such as the carbon-carbon bonds of the long aliphatic chain. spectrabase.comnih.govresearchgate.net

The Raman spectrum of this compound is characterized by strong signals from the C-H stretching vibrations and the C-C stretching of the long hydrocarbon backbone. The C=O stretch is also visible, though typically weaker than in the IR spectrum. This technique is particularly useful for studying chain conformation and packing in the solid state.

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~2880, ~2845 | Stretching | C-H (Aliphatic CH₂, CH₃) |

| ~1735 | Stretching | C=O (Ester) |

| ~1440 | Bending | C-H (CH₂ Scissoring) |

| ~1295 | Bending | C-H (CH₂ Twisting) |

| ~1130, ~1060 | Stretching | C-C (Alkyl Chain) |

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions.

For this compound, a key thermal event is its melting from a solid to a liquid. A DSC thermogram would show a distinct endothermic peak corresponding to this phase transition. The peak of this endotherm indicates the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. This data is critical for applications where the material might be used as a phase change material for thermal energy storage. researchgate.netresearchgate.net

Table 4: Thermal Properties of this compound from DSC

| Thermal Property | Value | Description |

| Melting Point (Tₘ) | ~28.9 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | (Not reported) | The amount of heat absorbed during the melting process. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials like this compound. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing valuable insights into its thermal behavior.

The thermal stability of this compound is a key parameter for its application in various industries, including cosmetics and lubricants, where it may be exposed to elevated temperatures during processing or end-use. atamanchemicals.com TGA determines the temperature at which the material begins to degrade, the rate of degradation, and the amount of residual mass after decomposition. The analysis is typically performed under an inert atmosphere, such as nitrogen, to study the pyrolysis behavior without oxidative effects.

Research on similar long-chain fatty acid esters provides a framework for understanding the expected TGA profile of this compound. For instance, studies on isopropyl stearate composites show a decomposition temperature of 188°C. researchgate.net Another related compound, butyl stearate, is reported to be resistant to significant degradation when held at 205°C for three hours. atamanchemicals.com The thermal degradation of fatty acid esters generally occurs in a single step where the ester bond cleaves and the hydrocarbon chains break down. researchgate.net

A typical TGA analysis of a long-chain fatty acid ester like this compound would yield data that can be summarized as follows:

| Parameter | Description | Representative Value |

| Tonset (°C) | The initial temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate. | ~ 180 - 220 °C |

| Tpeak (°C) | The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the derivative thermogravimetric (DTG) curve. | ~ 230 - 270 °C |

| Mass Loss (%) | The total percentage of mass lost during the primary degradation step. For a pure, volatile compound, this is expected to be close to 100%. | ~ 98 - 100% |

| Residual Mass (%) | The percentage of the initial mass that remains at the end of the analysis at a high temperature (e.g., 600 °C). For a clean-decomposing organic compound, this should be close to zero. | < 2% |

Degradation Kinetics

To gain a deeper understanding of the decomposition process, the kinetics of the thermal degradation of this compound can be investigated using TGA data. This involves performing the TGA experiment at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). rsc.org The resulting data can be analyzed using isoconversional methods, such as the Friedman or Ozawa-Flynn-Wall (OFW) models, to determine the activation energy (Ea) of the degradation process as a function of the conversion degree (α). mdpi.com

The activation energy represents the energy barrier that must be overcome for the chemical degradation to occur. A stable Ea value across the conversion range suggests a simple, single-step degradation mechanism. Conversely, a variation in Ea with conversion indicates a more complex, multi-step process. mdpi.com

The kinetic analysis of the thermal degradation for a long-chain ester would involve calculating the activation energy at various stages of the reaction. The findings can be presented in a data table, illustrating the relationship between the activation energy and the extent of conversion.

| Degree of Conversion (α) | Activation Energy (Ea) (kJ/mol) |

| 0.1 | 120 |

| 0.2 | 125 |

| 0.3 | 128 |

| 0.4 | 130 |

| 0.5 | 132 |

| 0.6 | 131 |

| 0.7 | 129 |

| 0.8 | 126 |

| 0.9 | 122 |

The relatively consistent activation energy values across the main conversion range (α = 0.2 to 0.8) in this representative data suggest that the degradation of the ester primarily follows a single dominant reaction mechanism. The slight variations at the beginning and end of the process may indicate the influence of initiation or termination reactions. Such kinetic studies are essential for predicting the material's lifetime and behavior under various thermal conditions. tainstruments.com

This compound (PubChem CID: 12588) is a long-chain ester compound that has been identified as a significant component in various chemical processes, including the transesterification of beef tallow (B1178427) nih.govuni.lumdpi.com. Its distinct chemical structure, characterized by a long hydrophobic hydrocarbon chain and a polar ester linkage, makes it an intriguing subject for in-depth investigation using theoretical and computational chemistry methods. These advanced computational approaches offer a molecular-level understanding of its behavior, properties, and interactions in diverse environments.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and transition state analysis are integral to understanding how chemical reactions proceed. In computational chemistry, a chemical reaction is conceptualized as a transformation from one energetically stable state (reactants) to another (products), passing through an unstable, high-energy point known as the transition state ims.ac.jpumn.edu. Identifying and characterizing these transition states is crucial for comprehending reaction mechanisms and predicting reaction rates ims.ac.jpumn.eduucsb.edu.

For esters, such as this compound, hydrolysis is a common and environmentally relevant reaction. Computational studies often employ various quantum mechanical methods to model the potential energy surface (PES) of these reactions. The transition state is characterized by a vanishing gradient and one negative Hessian eigenvalue on the PES, representing a saddle point umn.edugithub.io. Techniques like the quadratic synchronous transit (QST2/QST3) algorithm are used to locate these saddle points by taking reactant and product structures as input mdpi.comjoaquinbarroso.com. Once a transition state candidate is found, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the desired reactant and product minima github.iomdpi.com.

Semiempirical methods, such as AM1 and PM3, have been evaluated for their efficiency in modeling the transition states and intermediates involved in ester hydrolysis, particularly for larger esters furman.edu. These methods, combined with solvation models like Cramer/Truhlar SM3, can be used to determine activation energies furman.edu. The presence and arrangement of water molecules significantly influence the reaction pathways and can lower activation energies in hydrolysis reactions by stabilizing charge and facilitating proton transfer through water networks mdpi.comic.ac.uk. Furthermore, the nature of the leaving group has been shown to heavily influence the rate-determining steps and the structures of the transition states in ester hydrolysis reactions mdpi.com.

While specific detailed computational studies focusing solely on the reaction pathway modeling and transition state analysis of this compound's hydrolysis or other reactions may not be extensively documented in general literature, the principles and methodologies applied to the broader class of esters are directly applicable. These computational approaches provide a powerful framework for predicting the reactivity and mechanistic details of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that establish a quantitative relationship between the chemical structure of a compound and its observed activity or property mdpi.comoasis-lmc.org. These models are widely used to predict various physicochemical, biological, and environmental fate properties of chemical compounds based on their molecular structure mdpi.comoasis-lmc.org. QSARs offer a cost-effective and efficient alternative to extensive experimental testing, particularly in environmental exposure and risk analysis, and are increasingly encouraged by regulatory bodies for chemical assessment oasis-lmc.orgacs.orgresearchgate.netecetoc.org.

The development of robust QSAR models involves selecting appropriate molecular descriptors (parameters derived from the chemical structure) and correlating them with the target property using statistical methods. These descriptors can be theoretically or experimentally derived and include structural, electronic, and steric parameters ecetoc.org.

QSAR models are particularly valuable for predicting the environmental fate parameters of chemicals, including their persistence and degradation pathways in various environmental compartments. Hydrolysis, a chemical reaction where water breaks one or more chemical bonds, is a significant environmental transformation process for many organic contaminants, including esters nih.gov.

For carboxylic acid esters, QSAR models have been developed to predict base-catalyzed hydrolysis rate constants. These models often utilize descriptors such as pKa, electronegativity, charge density, and steric parameters to achieve high accuracy in predicting hydrolysis rates acs.orgresearchgate.netnih.gov. The performance of such models has been assessed through both internal and external validation, demonstrating their reliability in predicting hydrolysis rates for a range of esters nih.gov.

For this compound, which falls under the category of fatty acid esters, computational assessments of environmental fate parameters have been conducted. For instance, QSAR calculations for "Fatty acids, C16-18 and C18-unsatd., isobutyl esters" (a category that includes this compound) predict a low potential for dermal absorption, with values in the range of 1.26E-05 to 3.41E-05 mg/cm²/event europa.eu. Furthermore, substances within this category are reported to be readily biodegradable, indicating their susceptibility to degradation in the environment europa.eu. Other relevant environmental parameters for these substances include poor water solubility and low vapor pressure europa.eu.

The application of QSAR models provides valuable insights into the environmental behavior of this compound, contributing to its environmental risk assessment without requiring extensive experimental data for every specific property.

Environmental Fate and Biodegradation Mechanisms

Biodegradation Pathways and Kinetics

Isobutyl stearate (B1226849) is expected to rapidly biodegrade in both aerobic terrestrial and aquatic environments. This rapid degradation is attributed to its structural similarity to other long-chain fatty acid esters, which are known to be readily biodegradable. nih.gov

The primary biodegradation pathway for isobutyl stearate involves enzymatic hydrolysis, cleaving the ester bond to yield isobutanol and stearic acid. fishersci.caatamanchemicals.comeuropa.eu

Hydrolysis Reaction: this compound + H₂O → Isobutanol + Stearic Acid

Following hydrolysis, the resulting stearic acid, a long-chain fatty acid, is further degraded through a process known as β-oxidation. This metabolic pathway involves the stepwise enzymatic removal of two-carbon units (as acyl-CoA) from the fatty acid chain, which then enter the citric acid cycle for complete mineralization. fishersci.ca Isobutanol, the alcohol component, is also subject to microbial degradation. europa.eu

While specific biodegradation rates for this compound itself are often described qualitatively as "rapid," studies on structurally similar long-chain fatty acid esters, and on stearic acid, provide insights into the kinetics of these processes. For instance, enzyme-catalyzed hydrolysis rates for various fatty acid esters have been measured in the range of 2 to 5 µeq/min/mg enzyme, with only moderate differences observed across different long-chain saturated and unsaturated fatty acid esters. europa.eu In contrast, the base-catalyzed second-order hydrolysis rate constant for this compound is estimated to result in much longer half-lives (14 years at pH 7 and 1.4 years at pH 8), indicating that chemical hydrolysis is a minor degradation pathway compared to biological processes in typical environmental conditions. nih.gov

Table 1: Aerobic Biodegradation Half-Lives of Stearic Acid (Key Degradation Product)

| Environment/Matrix | Half-Life (Days) | Reference |

| Williamsburg surface sandy loam | 1.9 | nih.gov |

| Williamsburg subsurface silt loam | 13 | nih.gov |

| Sault Ste Marie subsurface sand | 3.4 | nih.gov |

| Freshwater from Tama River, Japan | ~0.50 | nih.gov |

These data for stearic acid, a direct breakdown product of this compound, highlight its relatively rapid aerobic biodegradation in various environmental compartments.

This compound is anticipated to undergo rapid biodegradation in both aerobic soils and waters. nih.gov This is consistent with the behavior of structurally similar long-chain fatty acid esters, which are known to be readily biodegradable under aerobic conditions, often demonstrated in ready biodegradability tests (e.g., OECD 301 series). nih.goveuropa.eunih.govnih.gov A substance is generally considered "readily biodegradable" if it achieves 60-70% removal within 28 days in these stringent screening tests, often with a 10-day window criterion for rapid degradation. europa.eunih.gov

In soil, this compound is expected to be immobile due to its high estimated adsorption coefficient (Koc of 33,000), which would attenuate volatilization from moist soil surfaces. nih.gov In water, it is expected to adsorb to suspended solids and sediment. nih.gov Despite its potential for adsorption, rapid biodegradation is still anticipated in aerobic aquatic environments. nih.gov

The microbial degradation of this compound primarily involves enzymatic processes carried out by a diverse range of microorganisms.

While specific bacterial strains and fungi uniquely identified for this compound degradation are not explicitly detailed in available literature, the biodegradation of esters and fatty acids is a widespread metabolic capability among environmental microorganisms. General categories of bacteria and fungi known for degrading various organic compounds, including esters and other xenobiotics, are likely involved. These include:

Bacteria: Alcaligenes, Cellulosimicrobium, Microbacterium, Micrococcus, Methanospirillum, Aeromonas, Sphingobium, Flavobacterium, Rhodococcus, Pseudomonas sp., Arthrobacter sp., Chryseobacterium sp., and Burkholderia sp. nih.govscielo.bragriscigroup.us

Fungi: Aspergillus, Penicillium, Trichoderma, Streptomyces, Rhodotorula, Candida, and Aureobasidium. nih.govagriscigroup.us Fungi are particularly noted for their ability to produce extracellular enzymes that facilitate polymer degradation. nih.gov

These microorganisms utilize the carbon from the degraded compounds as a source of energy and growth. nih.govwikipedia.org

Enzymatic hydrolysis is the crucial initial step in the biodegradation of this compound. Esterases and lipases, which are types of carboxylesterases (EC 3.1.1.x), are the key enzymes responsible for breaking down ester bonds. scielo.brresearchgate.netrnasinc.com

Esterases (EC 3.1.1.1): Generally hydrolyze water-soluble short-acyl chain esters. rnasinc.com

Lipases (EC 3.1.1.3): A category of esterases that specifically catalyze the hydrolysis of water-insoluble long-chain triglycerides and other esters (typically ≥ C8) at the interface between an insoluble substrate phase and an aqueous phase, often exhibiting interfacial activation. scielo.brresearchgate.netrnasinc.com

Given that this compound is a long-chain fatty acid ester and has low water solubility, lipases are expected to play a predominant role in its initial enzymatic breakdown. atamanchemicals.comrnasinc.com These enzymes hydrolyze this compound into isobutanol and stearic acid. The subsequent degradation of stearic acid then proceeds via β-oxidation, a well-characterized pathway for fatty acid metabolism. fishersci.ca

Microbial colonization and biofilm formation are significant aspects of biodegradation, especially for compounds that are poorly soluble or present on surfaces. Biofilms are communities of microorganisms encased in an extracellular matrix, adhering to biotic or abiotic surfaces. nih.govresearchgate.netrnasinc.com

The process typically involves:

Initial Adhesion: Microorganisms, including bacteria and fungi, attach to the surface where the substance is present. This can be a rapid process, occurring within minutes. nih.govresearchgate.net

Colonization and Biofilm Formation: Adhered cells multiply and produce an extracellular polymeric substance (EPS) matrix, forming a mature biofilm. This matrix provides protection and facilitates nutrient exchange within the microbial community. nih.govresearchgate.netrnasinc.com

Enzymatic Degradation within Biofilms: Within these biofilms, microorganisms secrete enzymes, such as esterases and lipases, to break down complex organic compounds like this compound into smaller, more bioavailable molecules. nih.govwikipedia.org This localized microenvironment can enhance the degradation process. nih.gov

This mechanism is particularly relevant for the biodegradation of substances like this compound that may adsorb to soil particles or suspended solids in water. nih.gov

Enzymatic Hydrolysis by Esterases and Lipases

Anaerobic Biodegradation Processes

While this compound is expected to rapidly biodegrade under aerobic conditions, its anaerobic degradation is generally slower and less extensively documented specifically for the compound itself. However, information on its degradation products provides insight. Stearic acid, a primary hydrolysis product of this compound, has been shown to undergo anaerobic degradation. rnasinc.com

Studies on the anaerobic degradation of long-chain fatty acids (LCFAs) like stearic acid indicate that they can be slowly degraded to shorter-chain acids. rnasinc.com However, LCFAs can also inhibit anaerobic microbial activity, particularly aceticlastic methanogenesis. rnasinc.com For instance, while oleic acid (an unsaturated C18 fatty acid) was anaerobically degraded, stearic acid (C18:0) showed very slow degradation in unacclimated cultures. rnasinc.com This suggests that the anaerobic degradation of this compound, or its fatty acid component, may be a slower process compared to aerobic conditions and could be subject to inhibitory effects depending on concentration and microbial community acclimation. rnasinc.com Anaerobic digestion systems for chemical wastewaters have also noted strong inhibition towards anaerobic biomass, especially methanogenesis, by certain waste components. researchgate.net

Abiotic Transformation Mechanisms

Abiotic transformation mechanisms describe the non-biological processes by which a chemical compound degrades in the environment. For this compound, key abiotic processes include hydrolysis, phototransformation, and thermal degradation.

Hydrolysis Kinetics and Mechanisms (Acid-Catalyzed, Base-Catalyzed, Neutral)

Hydrolysis is a significant degradation pathway for esters like this compound in aqueous environments. The process involves the cleavage of the ester bond by water, often catalyzed by acids or bases.

Base-Catalyzed Hydrolysis: For this compound, a base-catalyzed second-order hydrolysis rate constant has been estimated at 0.016 L/mole-sec. nih.gov This rate constant corresponds to estimated half-lives of 14 years at pH 7 and 1.4 years at pH 8. nih.gov

Table 1: Estimated Base-Catalyzed Hydrolysis Half-Lives of this compound

| pH Value | Estimated Half-Life (Years) |

| 7 | 14 |

| 8 | 1.4 |

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of esters involves the protonation of the ester, which enhances the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack by water. chemistrysteps.com This process is often reversible and may require elevated temperatures or removal of the alcohol product to drive the equilibrium towards hydrolysis. chemistrysteps.com

Neutral Hydrolysis: The mechanism of neutral hydrolysis of esters is more complex and has been a subject of theoretical studies. nih.gov It can involve water autoionization mechanisms, potentially initiated by protonation of the ester or formation of a hydroxide (B78521) ion aided by a second water molecule acting as a general base. nih.gov

Phototransformation and Photo-oxidation Pathways

Phototransformation refers to the degradation of a compound through exposure to light, including direct photolysis and indirect photo-oxidation processes.